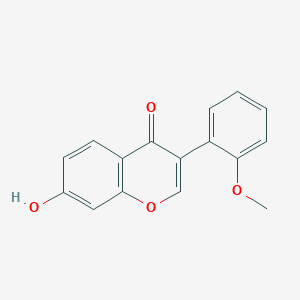

7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLHZSCENKUUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419858 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-40-0 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, a significant isoflavone derivative with potential applications in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, with a detailed focus on a highly efficient one-pot reaction methodology. The underlying chemical principles, experimental protocols, and characterization of the target molecule are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of its preparation.

Introduction: The Significance of Isoflavones

Isoflavones, a subclass of flavonoids, are characterized by a 3-phenylchromen-4-one backbone. These naturally occurring compounds, abundant in legumes such as soybeans, have garnered considerable attention for their diverse biological activities. Their structural similarity to human estrogen allows them to exert phytoestrogenic effects, influencing a variety of physiological processes.[1] Beyond their hormonal action, isoflavones have been recognized for their potential roles in the regulation of inflammatory processes, exhibiting antagonist activity at formyl peptide receptors (FPRs).[1] The specific compound, this compound, is a synthetically derived isoflavone that serves as a valuable scaffold for the development of novel therapeutic agents. Its synthesis is a key step in exploring its full pharmacological potential.

Strategic Approaches to Isoflavone Synthesis

The construction of the isoflavone core can be achieved through several synthetic routes. Two of the most prominent and historically significant methods are the Baker-Venkataraman rearrangement and direct one-pot syntheses from readily available precursors.

The Baker-Venkataraman Rearrangement

A classic and versatile method for the formation of chromones and flavones, the Baker-Venkataraman rearrangement involves the transformation of an o-acyloxyaryl ketone into a 1,3-diketone upon treatment with a base. This intermediate then undergoes an acid-catalyzed cyclization to yield the final chromen-4-one ring system. While a powerful tool, this multi-step approach can sometimes be cumbersome for rapid library synthesis.

One-Pot Synthesis: A Streamlined Approach

For efficiency and atom economy, one-pot syntheses have emerged as a preferred strategy. A highly effective one-pot method for the preparation of 7-hydroxyisoflavones commences with the acylation of a resorcinol derivative with a substituted phenylacetic acid. This initial Friedel-Crafts-type reaction forms a deoxybenzoin intermediate, which is then cyclized in situ to the desired isoflavone. This approach minimizes purification steps and often leads to higher overall yields.

Synthesis of this compound: A Detailed Protocol

The synthesis of the target molecule is efficiently accomplished via a one-pot reaction between resorcinol and 2-methoxyphenylacetic acid. This procedure involves the initial formation of a deoxybenzoin intermediate followed by a cyclization step.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism within a single reaction vessel. The first step is a Friedel-Crafts acylation of resorcinol with 2-methoxyphenylacetic acid, catalyzed by a Lewis acid such as boron trifluoride diethyl etherate. This forms the key intermediate, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethan-1-one (a deoxybenzoin). The second step involves the cyclization of this intermediate to form the chromen-4-one ring. This is typically achieved using a dehydrating agent and a source for the C2 carbon of the chromone ring, often a combination of dimethylformamide (DMF) and a reagent like methanesulfonyl chloride or phosphorus oxychloride.

Reaction Scheme:

Caption: Overall synthetic scheme for this compound.

Experimental Procedure

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Resorcinol | 110.11 | 1.10 g | 10.0 |

| 2-Methoxyphenylacetic acid | 166.17 | 1.66 g | 10.0 |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | ~10 mL | - |

| Dimethylformamide (DMF) | 73.09 | Anhydrous | - |

| Methanesulfonyl chloride | 114.55 | 1.15 g | 10.0 |

| Ethyl acetate | - | As needed | - |

| Water | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Step-by-Step Protocol:

-

Deoxybenzoin Formation:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend resorcinol (1.10 g, 10.0 mmol) and 2-methoxyphenylacetic acid (1.66 g, 10.0 mmol) in boron trifluoride diethyl etherate (~10 mL).

-

Heat the reaction mixture to 85°C and maintain for 90 minutes.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing cold water.

-

Stir the aqueous mixture until a solid precipitate forms.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude deoxybenzoin intermediate can be used in the next step without further purification.

-

-

Cyclization to Isoflavone:

-

Dissolve the crude deoxybenzoin intermediate in anhydrous dimethylformamide (DMF).

-

To this solution, add methanesulfonyl chloride (1.15 g, 10.0 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

-

Experimental Workflow Diagram:

Sources

An In-Depth Technical Guide to the Chemical Properties of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Abstract: This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, a synthetic isoflavone belonging to the chromen-4-one class. Isoflavones are a well-established class of polyphenolic compounds recognized for their diverse biological activities.[1][2] This document details the molecular structure, physicochemical characteristics, and robust synthetic pathways for the target compound. Furthermore, it presents a thorough analysis of its expected spectroscopic signature, drawing upon data from structurally related analogs. The guide also explores the potential biological activities and mechanisms of action, positioning this molecule as a compound of significant interest for researchers in medicinal chemistry and drug development. Detailed experimental protocols for synthesis and a common biological assay are provided to facilitate practical application and further investigation.

Introduction to the Isoflavone Scaffold

The chromen-4-one core is a privileged heterocyclic structure that forms the backbone of numerous naturally occurring and synthetic compounds with significant pharmacological value.[3] A prominent subset of this family is the isoflavones, characterized by a 3-phenyl-4H-chromen-4-one skeleton. These compounds are widely recognized as phytoestrogens due to their structural similarity to 17-β-estradiol, which allows them to interact with estrogen receptors.[4]

Beyond their hormonal activities, isoflavones exhibit a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][5][6] Their mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K) pathways, and the inhibition of critical enzymes like protein tyrosine kinases.[1]

This compound is a specific synthetic isoflavone. The strategic placement of a hydroxyl group at the 7-position and a 2-methoxyphenyl substituent at the 3-position is anticipated to confer distinct chemical properties and biological activities, making it a valuable candidate for pharmacological screening and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a compound are foundational to understanding its behavior in both chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source |

| IUPAC Name | 7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | [7] |

| Molecular Formula | C₁₆H₁₂O₄ | [7][8] |

| Molecular Weight | 268.26 g/mol | [9] |

| Monoisotopic Mass | 268.07355886 Da | [9] |

| Predicted XLogP3 | 2.8 | [9] |

| Melting Point | Not experimentally determined. Structurally similar compounds, such as 7-hydroxy-3-phenyl-4H-chromen-4-one, exhibit high melting points (e.g., 243-247 °C), suggesting the target compound is a stable solid at room temperature.[10] | N/A |

| Solubility | As is typical for isoflavones, this compound is expected to have poor aqueous solubility due to its rigid, polycyclic aromatic structure.[11] It is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. | N/A |

| Appearance | Expected to be a crystalline solid, likely off-white to yellow in color. | N/A |

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of a target molecule are paramount for any research and development endeavor.

Synthetic Pathways

The synthesis of isoflavones is well-established, with several reliable methods available. The two most prominent approaches are the deoxybenzoin route and the oxidative rearrangement of chalcones.[12][13] For this compound, the deoxybenzoin pathway represents a highly efficient and logical strategy. This method involves an initial Friedel-Crafts acylation between resorcinol (1,3-dihydroxybenzene) and 2-methoxyphenylacetic acid to form the key 2,4-dihydroxy-2'-methoxydeoxybenzoin intermediate.[14] Subsequent cyclization of this intermediate with a formylating agent affords the final isoflavone structure.

Figure 1: Proposed synthesis via the deoxybenzoin route.

Experimental Protocol: Representative Synthesis

This protocol describes a general, field-proven methodology for the synthesis of the title compound.

Step 1: Synthesis of 2,4-dihydroxy-2'-methoxydeoxybenzoin (Intermediate)

-

To a stirred solution of resorcinol (1.1 g, 10 mmol) and 2-methoxyphenylacetic acid (1.66 g, 10 mmol) in anhydrous diethyl ether (50 mL), add boron trifluoride diethyl etherate (BF₃·OEt₂) (5 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

Upon completion, pour the mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the deoxybenzoin intermediate.

Step 2: Cyclization to this compound

-

To a solution of the deoxybenzoin intermediate (2.58 g, 10 mmol) in N,N-Dimethylformamide (DMF) (20 mL), add BF₃·OEt₂ (4 mL) followed by methanesulfonyl chloride (1.2 mL, 15 mmol) at 0 °C.[14]

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and pour it into a stirred solution of ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol or purify via column chromatography to obtain the final pure compound.

Spectroscopic Analysis

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The workflow below illustrates the standard process for characterization.

Figure 2: Standard workflow for compound characterization.

While a complete experimental dataset for the title compound is not publicly available, the expected spectral characteristics can be accurately predicted based on extensive data from analogous structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals and Assignments | Reference Analogs |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.8 (s, 1H, 7-OH), δ ~8.0 (d, 1H, H-5), δ ~7.8 (s, 1H, H-2), δ 7.0-7.5 (m, 4H, 2-methoxyphenyl ring), δ 6.8-6.9 (m, 2H, H-6, H-8), δ ~3.8 (s, 3H, -OCH₃). | [15][16] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~175 (C=O, C-4), δ ~162 (C-7), δ ~157 (C-9), δ ~154 (C-2), δ ~120-135 (Aromatic C), δ ~125 (C-3), δ ~115 (C-5), δ ~102-114 (C-6, C-8, C-10), δ ~55 (-OCH₃). | [9][15] |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1640 (C=O stretch, conjugated ketone), ~1610, 1580 (Aromatic C=C stretch), ~1250 (Asymmetric C-O-C stretch), ~1100 (Symmetric C-O-C stretch). | [15][17] |

| Mass Spec (ESI+) | Expected m/z: 269.0808 [M+H]⁺, 291.0628 [M+Na]⁺, 307.0367 [M+K]⁺. | [8] |

Potential Biological and Pharmacological Activities

The isoflavone scaffold is a cornerstone of many biologically active molecules. The title compound, as a member of this class, is predicted to share in this rich pharmacology.

Postulated Mechanisms of Action

-

Estrogen Receptor Modulation: Like other isoflavones, this compound may bind to estrogen receptors (ERα and ERβ), potentially acting as a selective estrogen receptor modulator (SERM).[4][18] This activity is crucial for its potential applications in hormone-dependent conditions.

-

Enzyme Inhibition: Isoflavones are known inhibitors of protein tyrosine kinases (PTKs), enzymes that are often dysregulated in cancer and inflammatory diseases.[1] By blocking PTK activity, the compound could disrupt aberrant cell signaling.

-

Anti-inflammatory Effects: A structurally similar compound has been used as a precursor for antagonists of formyl peptide receptors (FPRs), which play a key role in regulating inflammatory processes.[19] This suggests a potential anti-inflammatory role for this compound.

Figure 3: Potential inhibition point of isoflavones in the MAPK/ERK signaling pathway.[1]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To evaluate the potential anticancer activity of the compound, the MTT assay is a standard, robust method for measuring cellular metabolic activity as an indicator of cell viability.[6]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium and add 100 µL to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 3: Biological Activity of Structurally Related Chromen-4-one Derivatives

| Compound / Derivative | Assay / Cell Line | Activity (IC₅₀ in µM) | Reference |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Cytotoxicity (AGS cancer cells) | 2.63 ± 0.17 | [20] |

| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone | Superoxide Anion Generation Inhibition | 4.62 ± 1.48 | [6] |

| 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one | Angiogenesis Inhibition (HUVECs) | EC₅₀ = 47.37 | [21] |

Conclusion

This compound is a synthetic isoflavone with a well-defined structure that can be efficiently prepared via established synthetic methodologies, primarily the deoxybenzoin route. Its physicochemical properties are consistent with those of other members of the isoflavone class, suggesting it is a stable, crystalline solid with poor aqueous solubility. While direct experimental data is pending, its spectroscopic profile can be reliably predicted. Based on the extensive pharmacology of the isoflavone scaffold, this compound holds significant promise as a modulator of critical biological pathways and is a compelling candidate for further investigation in cancer, inflammation, and hormone-related research. This guide provides the foundational chemical knowledge necessary for scientists to synthesize, characterize, and evaluate this promising molecule.

References

-

Ren, W., Qiao, Z., Wang, H., Zhu, L., & Zhang, L. (2001). Isoflavones, substances with multi-biological and clinical properties. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The principal methods for isoflavone synthesis. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. NIH. Available at: [Link]

-

EBSCO. (n.d.). Isoflavones' therapeutic uses. EBSCO. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Isoflavonoids – an overview of their biological activities and potential health benefits. NIH. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Metabolic Engineering of Isoflavones: An Updated Overview. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2024). Total synthesis of isoflavonoids. Natural Product Reports. Available at: [Link]

-

Linus Pauling Institute, Oregon State University. (n.d.). Soy Isoflavones. Oregon State University. Available at: [Link]

-

ResearchGate. (2014). Synthesis of Isoflavones. ResearchGate. Available at: [Link]

-

St. Denis, J. D., Gordon, J. S., Carroll, V. M., & Priefer, R. (2010). Novel Synthesis of the Isoflavone Genistein. Synthesis, 2010(10), 1590–1592. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Isoflavones. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Fudan University Journal of Medical Sciences. (2008). Synthesis and biological evaluation of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Fudan University Journal of Medical Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]

-

ChemSynthesis. (n.d.). 7-hydroxy-2-phenyl-4H-chromen-4-one. ChemSynthesis. Available at: [Link]

-

Royal Society of Chemistry. (2014). Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one. The Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem. Available at: [Link]

-

Automated Topology Builder. (n.d.). This compound. ATB. Available at: [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

-

Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

ResearchGate. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Hymecromone. NIST WebBook. Available at: [Link]

-

ResearchGate. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4 H -chromen-4-one. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Isoflavones' therapeutic uses | Research Starters | EBSCO Research [ebsco.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C16H12O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. PubChemLite - this compound (C16H12O4) [pubchemlite.lcsb.uni.lu]

- 9. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5715241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. Hymecromone [webbook.nist.gov]

- 18. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of 7-hydroxy-3- (4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor [jms.fudan.edu.cn]

"NMR and mass spectrometry data for 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one"

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Introduction: Elucidating the Structure of a Bioactive Isoflavone

This compound is a synthetic isoflavone, a class of compounds belonging to the larger flavonoid family.[1][2] Isoflavones are of significant interest in medicinal chemistry and drug development due to their well-documented biological activities, which include potential anti-inflammatory and phytoestrogenic effects.[1][3][4][5] The precise substitution pattern on the chromen-4-one core and the pendant phenyl ring dictates the molecule's biological function and pharmacokinetic properties. Therefore, unambiguous structural characterization is a critical prerequisite for any further investigation.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a senior application scientist, the focus extends beyond a mere presentation of data; this guide delves into the causality behind the observed spectral features, offering insights into how these powerful analytical techniques are synergistically employed for definitive structural elucidation. The protocols described herein represent a self-validating system for the characterization of this and structurally related molecules.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectral data, the standard IUPAC numbering for the chromen-4-one scaffold is utilized. The diagram below illustrates the molecular structure and the atom numbering convention that will be referenced throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For isoflavones, which possess limited proton density on the core structure, a combination of ¹H, ¹³C, and 2D NMR experiments is essential for unambiguous assignment.

Causality of Solvent Selection: The choice of deuterated solvent is critical. Solvents like deuterochloroform (CDCl₃) are common, but for compounds with hydroxyl groups, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred.[6][7] This is because the acidic phenolic proton readily exchanges with residual water in CDCl₃, leading to peak broadening or disappearance. In DMSO-d₆, this exchange is slower, allowing the -OH proton to be observed as a distinct, often broad, singlet, which can be confirmed by D₂O exchange.[8]

¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The ¹H NMR spectrum provides the initial blueprint of the proton framework of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale for Assignment |

| ~10.90 | br s | - | 1H | 7-OH | The phenolic proton is acidic and appears far downfield, often as a broad singlet due to hydrogen bonding and exchange. |

| 8.15 | s | - | 1H | H-2 | This proton is a singlet as it has no adjacent protons. Its position is downfield due to the anisotropic effect of the C4-carbonyl and the influence of the heterocyclic oxygen. |

| 7.95 | d | 8.8 | 1H | H-5 | Located ortho to the C4-carbonyl, this proton is significantly deshielded. It appears as a doublet due to coupling with H-6. |

| 7.40 | t | 7.5 | 1H | H-4' | A triplet arising from coupling to adjacent protons H-3' and H-5'. |

| 7.32 | dd | 7.5, 1.7 | 1H | H-6' | A doublet of doublets due to ortho coupling with H-5' and meta coupling with H-4'. |

| 7.10 | d | 8.3 | 1H | H-3' | A doublet due to ortho coupling with H-4'. |

| 7.00 | t | 7.5 | 1H | H-5' | A triplet arising from coupling to adjacent protons H-4' and H-6'. |

| 6.95 | dd | 8.8, 2.3 | 1H | H-6 | Shows ortho coupling to H-5 and meta coupling to H-8, resulting in a doublet of doublets. |

| 6.90 | d | 2.3 | 1H | H-8 | The meta-position to the hydroxyl group and ortho to the ring junction oxygen. It appears as a doublet due to meta coupling with H-6. |

| 3.80 | s | - | 3H | 2'-OCH₃ | A characteristic sharp singlet in the aliphatic region, corresponding to the three equivalent methoxy protons. |

¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the local electronic environment.

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| 175.0 | C-4 | The carbonyl carbon is the most deshielded carbon in the spectrum due to the double bond to the highly electronegative oxygen. |

| 162.5 | C-7 | An oxygenated aromatic carbon, appearing significantly downfield. The hydroxyl group exerts a strong shielding/deshielding effect. |

| 157.5 | C-8a | The carbon at the ring junction, bonded to the heterocyclic oxygen (O1), is shifted downfield. |

| 156.0 | C-2' | The methoxy-substituted carbon of the B-ring is shifted downfield due to the electronegativity of the attached oxygen. |

| 152.0 | C-2 | An olefinic carbon adjacent to the heterocyclic oxygen, resulting in a downfield shift. |

| 131.5 | C-4' | Aromatic CH carbon in the B-ring. |

| 130.0 | C-6' | Aromatic CH carbon in the B-ring. |

| 126.5 | C-5 | Aromatic CH carbon ortho to the carbonyl group. |

| 123.0 | C-3 | An olefinic carbon, shielded relative to C-2. |

| 121.0 | C-5' | Aromatic CH carbon in the B-ring. |

| 118.0 | C-1' | The quaternary carbon of the B-ring attached to the chromenone core. |

| 115.5 | C-4a | The carbon at the ring junction, adjacent to the carbonyl group. |

| 114.0 | C-6 | Aromatic CH carbon ortho to the hydroxyl-bearing carbon. |

| 112.0 | C-3' | Aromatic CH carbon in the B-ring. |

| 102.0 | C-8 | Aromatic CH carbon shielded by the ortho hydroxyl group and meta to the carbonyl. |

| 55.5 | 2'-OCH₃ | The aliphatic carbon of the methoxy group, appearing in the characteristic upfield region. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Shimming & Tuning: Allow the instrument to automatically lock, tune, and shim on the deuterated solvent signal to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans may be required due to the low natural abundance of ¹³C).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool that complements NMR by providing the molecular weight, elemental formula, and structural information through controlled fragmentation. For non-volatile compounds like isoflavones, electrospray ionization (ESI) is a preferred soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[9]

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the molecular formula.

-

Molecular Formula: C₁₆H₁₂O₄

-

Calculated Monoisotopic Mass: 268.0736 Da

-

Expected HRMS Result (ESI+): [M+H]⁺ = 269.0808 Da

-

Expected HRMS Result (ESI-): [M-H]⁻ = 267.0663 Da

The experimental observation of an ion with a mass-to-charge ratio (m/z) matching one of these calculated values to within a few parts per million (ppm) provides high-confidence confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

By isolating the precursor ion (e.g., m/z 269.08) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Flavonoids are well-known to undergo retro-Diels-Alder (RDA) reactions, which cleave the central pyran ring, providing valuable information about the substitution on the A and B rings.[10]

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Causality of Fragmentation:

-

Loss of CO (m/z 241.09): The carbonyl group at C-4 is a common neutral loss from the chromenone core, resulting in a stable fragment.

-

Loss of Methyl Radical (m/z 254.06): The methoxy group on the B-ring can lose a methyl radical (•CH₃), a characteristic fragmentation for methoxy-substituted aromatics. This fragment can subsequently lose CO.

-

Retro-Diels-Alder (RDA) Fragmentation: The most diagnostic fragmentation involves the cleavage of the C-ring bonds (O1-C2 and C4-C4a). This pathway generates two key fragments:

-

¹‚³A⁺ Fragment (m/z 137.02): This ion contains the A-ring and reveals the 7-hydroxy substitution pattern.

-

¹‚³B⁺ Fragment (m/z 133.06): This ion contains the B-ring and C3, confirming the methoxyphenyl substituent.

-

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample into an HPLC or UHPLC system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step ensures sample purity before it enters the mass spectrometer.

-

Ionization: Direct the eluent into an ESI source. Typical positive ion mode parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150°C, and nitrogen as the nebulizing and drying gas.

-

Full Scan MS: Acquire a full scan spectrum (e.g., m/z 100-500) to identify the m/z of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Set an appropriate collision energy (this may require optimization, e.g., 15-30 eV) to induce fragmentation and acquire the spectrum of the resulting product ions.

Integrated Spectroscopic Analysis Workflow

The logical process of structure elucidation combines the strengths of both NMR and MS. This workflow ensures a robust and verifiable characterization of the target molecule.

Caption: Logical workflow for the integrated structural elucidation using NMR and Mass Spectrometry.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the specific substitution patterns on both aromatic rings. High-resolution mass spectrometry confirms the exact elemental composition, while MS/MS fragmentation analysis, particularly the diagnostic retro-Diels-Alder cleavage, validates the connectivity of the core structure. Together, these techniques provide a self-validating dataset that unequivocally confirms the identity and purity of the molecule, a critical step for its advancement in research and drug development pipelines.

References

-

Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. (2017). National Institutes of Health. [Link]

-

Jung, Y. S., Rha, C. S., Baik, M. Y., et al. (2020). A brief history and spectroscopic analysis of soy isoflavones. Food Science and Biotechnology, 29(12), 1605–1617. [Link]

-

Jung, Y. S., Rha, C. S., Baik, M. Y., et al. (2020). A brief history and spectroscopic analysis of soy isoflavones. Kyung Hee University. [Link]

-

Jung, Y. S., Rha, C. S., Baik, M. Y., et al. (2020). A Brief History and Spectroscopic Analysis of Soy Isoflavones. Scribd. [Link]

-

Synthesis and biological evaluation of 7-hydroxy-3- (4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. (2014). Fudan University Journal of Medical Sciences. [Link]

-

Rostagno, M. A., et al. (2015). Methods and techniques for the analysis of isoflavones in foods. ResearchGate. [Link]

-

Analysis of soy isoflavones in foods and biological fluids: An overview. (2009). Journal of Food and Drug Analysis. [Link]

-

7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem, National Institutes of Health. [Link]

-

Supporting Information for Visible-Light-Induced Aerobic Oxidative Annulation. The Royal Society of Chemistry. [Link]

-

This compound. ATB - Automated Topology Builder. [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0311053). NP-MRD. [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. JoVE. [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). Journal of the Serbian Chemical Society. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2022). Molecules, 27(3), 1063. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-750. [Link]

-

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-D-mannopyranosyl)-beta-D-glucopyranoside. PubChem, National Institutes of Health. [Link]

-

Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. ResearchGate. [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP000694. MassBank. [Link]

-

2-(3,4-Dimethoxyphenyl)-7-hydroxy-3-methoxy-4H-chromen-4-one - 13C NMR. SpectraBase. [Link]

-

2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate. (2018). Molecules, 23(12), 3189. [Link]

-

3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (2020). World Journal of Organic Chemistry, 8(1), 1-5. [Link]

-

7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

-

Synthesis and Characterization of Chemset 1. Supporting Information. [Link]

-

Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and related naphthopyranones. ResearchGate. [Link]

Sources

- 1. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A brief history and spectroscopic analysis of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. scribd.com [scribd.com]

- 6. This compound | C16H12O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one"

An In-Depth Technical Guide on the Crystal Structure of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Foreword

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of the isoflavone, this compound. As a Senior Application Scientist, the objective of this document is to furnish researchers, scientists, and drug development professionals with an in-depth understanding of the methodologies employed to elucidate and characterize the structure of this molecule. While an experimental crystal structure for the title compound is not publicly available, this guide will leverage the crystallographic data of a closely related analogue, 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, to provide a detailed examination of its structural characteristics.[1][2] This approach allows for a robust discussion of the molecular geometry, intermolecular interactions, and crystallographic principles. The guide will further detail the synthesis, spectroscopic characterization, and computational modeling of the target compound, offering a holistic view for its scientific investigation.

Introduction to Isoflavones and the Target Compound

Isoflavones are a class of naturally occurring or synthetic organic compounds characterized by a 3-phenylchromen-4-one backbone. They are recognized for their diverse biological activities, most notably their phytoestrogenic effects.[1] This has led to extensive research into their potential applications in human health, including roles in the prevention and treatment of various diseases. Furthermore, synthetic isoflavones are being explored as potent and competitive antagonists of formyl peptide receptors (FPRs), which are involved in the regulation of inflammatory processes.[1]

The target of this guide, this compound, is an isoflavone with a hydroxyl group at the 7-position and a 2-methoxyphenyl substituent at the 3-position. These structural features are anticipated to significantly influence its chemical properties, biological activity, and solid-state architecture.

| Property | Value | Source |

| Molecular Formula | C16H12O4 | [3][4] |

| Molecular Weight | 268.26 g/mol | [4] |

| IUPAC Name | 7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | [3] |

| Canonical SMILES | COc1ccccc1c1coc2c(c1=O)ccc(c2)O | [3] |

| InChI Key | AHLHZSCENKUUSF-UHFFFAOYSA-N | [3][4] |

Synthesis and Crystallization

The synthesis of this compound can be achieved through established methods for isoflavone synthesis. A common route involves the cyclization of a deoxybenzoin intermediate.[5]

Representative Synthetic Protocol:

-

Friedel-Crafts Acylation: Reaction of resorcinol with 2-methoxyphenylacetic acid in the presence of a Lewis acid catalyst (e.g., zinc chloride) to form the key deoxybenzoin intermediate, 2,4-dihydroxy-2'-methoxydeoxybenzoin.[5]

-

Cyclization: The deoxybenzoin intermediate is then cyclized to form the chromen-4-one ring. A common reagent system for this step is a mixture of a Vilsmeier-Haack type reagent, such as N,N-Dimethylformamide (DMF) with a dehydrating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride, often in the presence of a Lewis acid such as Boron trifluoride diethyl etherate (BF₃·OEt₂).[5]

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.

Protocol for Growing Single Crystals:

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[6][7] The following is a general protocol for the crystallization of small organic molecules like this compound.

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound is moderately soluble.[8] Solvents such as ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane or petroleum ether are often suitable.

-

Slow Evaporation:

-

Prepare a saturated or nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.[8]

-

Filter the solution to remove any particulate matter.

-

Leave the solution in a loosely covered container in a vibration-free environment to allow for the slow evaporation of the solvent.[8]

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent to create a concentrated solution.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent (the precipitant) in which the compound is poorly soluble.

-

The precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][9] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[7][9]

Sources

- 1. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H12O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. PubChemLite - this compound (C16H12O4) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. How To [chem.rochester.edu]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Synthetic Isoflavones: A Technical Guide to Their Potential Biological Activities

Foreword: Beyond Nature's Blueprint

For decades, the scientific community has been captivated by the pleiotropic biological activities of natural isoflavones, the polyphenolic compounds abundant in soy and other legumes. Their structural semblance to 17β-estradiol has positioned them as fascinating modulators of estrogen receptor signaling, with implications for hormonal cancers, osteoporosis, and menopausal symptoms. However, the therapeutic potential of these natural scaffolds is often circumscribed by limitations in bioavailability, metabolic stability, and potency. This has catalyzed a paradigm shift towards the rational design and synthesis of novel isoflavone derivatives, engineered to overcome these inherent constraints and exhibit enhanced and, in some cases, entirely new biological activities.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a cursory overview to provide a granular exploration of the multifaceted biological activities of synthetic isoflavones. We will dissect the causal relationships behind experimental designs, present self-validating protocols for key assays, and ground our discussion in the latest authoritative research. Our objective is to furnish you with a comprehensive and actionable understanding of this promising class of molecules, empowering you to navigate the complexities of their evaluation and potential therapeutic application.

I. The Strategic Imperative for Isoflavone Synthesis

The impetus for synthesizing isoflavone analogues is rooted in the desire to optimize their pharmacological properties. Natural isoflavones, such as genistein and daidzein, undergo extensive first-pass metabolism, primarily through glucuronidation and sulfation, which can significantly curtail their systemic exposure and efficacy.[1] Chemical modifications to the isoflavone core structure—the C6-C3-C6 framework—allow for the strategic introduction of functional groups to enhance metabolic stability, improve target affinity, and even unlock novel mechanisms of action.[2][3] These modifications can involve the functionalization of the A, B, and C rings, leading to derivatives with improved antiproliferative, anti-inflammatory, and other biological activities.[2][3]

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of synthetic isoflavones has been a major focus of research, revealing a sophisticated interplay of mechanisms that extend beyond simple estrogen receptor modulation.

A. Modulation of Estrogen Receptor Signaling

The structural similarity of isoflavones to estradiol enables them to bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs).[4][5] This interaction can be either agonistic or antagonistic depending on the tissue type and the specific synthetic derivative.[6] In hormone-dependent breast cancers, for instance, synthetic isoflavones have been designed to exhibit potent anti-estrogenic activity, competitively inhibiting the binding of estradiol to ERα and thereby thwarting tumor growth.[4] Some synthetic isoflavones have shown a preferential binding to ERβ, which is often associated with anti-proliferative effects in various cancers.[4]

B. Induction of Apoptosis and Cell Cycle Arrest

Beyond their hormonal effects, many synthetic isoflavones have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells through both ER-dependent and independent pathways.[4][7][8] This is a critical attribute for an anticancer agent, as it leads to the direct elimination of malignant cells. Furthermore, synthetic isoflavones have been shown to arrest the cell cycle at various checkpoints, such as the G2/M phase, preventing cancer cells from proliferating.[9]

C. Inhibition of Key Signaling Pathways

The uncontrolled proliferation of cancer cells is often driven by the aberrant activation of intracellular signaling pathways. Synthetic isoflavones have been shown to effectively target and inhibit several of these critical pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[2][10] Synthetic isoflavones can inhibit the phosphorylation and activation of key components of this pathway, such as Akt, leading to decreased cell survival and proliferation.[6][11][12]

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[13][14] Synthetic isoflavones have been shown to suppress NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα.[15][16]

D. Targeting Other Anticancer Mechanisms

The versatility of synthetic isoflavones as anticancer agents is further underscored by their ability to modulate other critical cellular processes:

-

Kinase Inhibition: Some synthetic isoflavones have been designed to act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and PI3K, which are key drivers of tumor growth and progression.[4][17][18][19]

-

Tubulin Polymerization Inhibition: Certain synthetic isoflavone derivatives have been shown to bind to tubulin, a key component of the cellular cytoskeleton, and inhibit its polymerization.[20][21] This disruption of the microtubule network leads to cell cycle arrest and apoptosis, a mechanism shared by established chemotherapeutic agents.

III. Beyond Cancer: A Spectrum of Biological Activities

While the anticancer properties of synthetic isoflavones are a primary area of investigation, their therapeutic potential extends to a range of other chronic diseases.

A. Cardiovascular Protection

Dietary isoflavones have long been associated with a reduced risk of cardiovascular disease.[13] Synthetic isoflavones are being explored for their ability to improve cardiovascular health through several mechanisms, including:

-

Improving Lipid Profiles: Some studies suggest that isoflavones can lead to a modest reduction in LDL cholesterol.[13]

-

Enhancing Endothelial Function: Isoflavones may promote the production of nitric oxide (NO), a key molecule involved in vasodilation and the maintenance of vascular health.[22]

-

Antioxidant and Anti-inflammatory Effects: By scavenging reactive oxygen species and inhibiting inflammatory pathways, synthetic isoflavones may help to mitigate the underlying drivers of atherosclerosis.[22]

B. Bone Health and Osteoporosis

The estrogen-like effects of isoflavones make them attractive candidates for the prevention and treatment of postmenopausal osteoporosis.[11] Synthetic isoflavones, such as ipriflavone, have been investigated for their ability to preserve bone mineral density (BMD).[23] They are thought to exert their effects by modulating the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

C. Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide array of diseases. Synthetic isoflavones have demonstrated potent anti-inflammatory and antioxidant properties in various in vitro and in vivo models.[7][24] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), and the suppression of the NF-κB signaling pathway.[24][25] Their antioxidant activity stems from their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.

D. Neuroprotection

Emerging evidence suggests that isoflavones may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.[1][26] The proposed mechanisms include their antioxidant and anti-inflammatory properties, as well as their ability to modulate neuronal signaling pathways.[1][26][27]

IV. Methodologies for Evaluating Biological Activity

A rigorous and standardized approach to evaluating the biological activities of synthetic isoflavones is paramount. The following section details key in vitro and in vivo experimental protocols.

A. In Vitro Assays

This colorimetric assay is a fundamental tool for assessing the cytotoxic and anti-proliferative effects of synthetic isoflavones.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for ER-positive breast cancer, MDA-MB-231 for ER-negative breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of the synthetic isoflavone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

This assay determines the ability of a synthetic isoflavone to bind to estrogen receptors.

Protocol:

-

Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats.

-

Incubation: Incubate the uterine cytosol with a constant concentration of radiolabeled estradiol ([³H]-E2) and varying concentrations of the synthetic isoflavone.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E2 from the free [³H]-E2 using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-E2 against the concentration of the synthetic isoflavone to determine the IC50, which is the concentration of the compound that inhibits 50% of the specific binding of [³H]-E2.

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Protocol:

-

Cell Treatment: Treat cancer cells with the synthetic isoflavone for a specified period.

-

Staining: Harvest the cells and stain them with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells are live cells.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

B. In Vivo Models

This model is crucial for evaluating the in vivo efficacy of synthetic isoflavones against cancer.

Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7 or MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).[7][28]

-

Tumor Growth: Allow the tumors to grow to a palpable size.[7]

-

Treatment: Administer the synthetic isoflavone to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.[6]

-

Tumor Measurement: Measure the tumor volume regularly using calipers.[6]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[7]

This is a widely used and reproducible model for screening acute anti-inflammatory agents.[8][14]

Protocol:

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.[5]

-

Compound Administration: Administer the synthetic isoflavone or a reference drug (e.g., indomethacin) to the animals.[5]

-

Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[5][8]

-

Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.[5]

-

Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

This model mimics postmenopausal bone loss and is used to evaluate the effects of synthetic isoflavones on bone health.[11][29]

Protocol:

-

Ovariectomy: Perform bilateral ovariectomy on female rats to induce estrogen deficiency.[29]

-

Treatment: After a recovery period, administer the synthetic isoflavone to the rats daily for a specified duration (e.g., 90 days).[29]

-

Bone Density Measurement: At the end of the treatment period, measure the bone mineral density of the femur and/or tibia using dual-energy X-ray absorptiometry (DXA).[30]

-

Histomorphometry and Biomechanical Testing: Perform histological analysis of the bone to assess trabecular architecture and conduct biomechanical tests to determine bone strength.[24][29]

V. Quantitative Data Summary

The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for selected synthetic isoflavones, demonstrating their potent anticancer activity in various cancer cell lines.

| Synthetic Isoflavone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 15o | SH-SY5Y (neuroblastoma) | 2.08 | [4] |

| Compound 15n | HeLa (cervical cancer) | 8.29 | [4] |

| Compound 115b | LNCaP (prostate cancer) | 1.0 ± 0.2 | [4] |

| Compound 115j | LNCaP (prostate cancer) | 1.3 ± 0.2 | [4] |

| Compound 119a | A549 (lung cancer) | 0.64 | [4] |

| Compound 119a | MDA-MB-231 (breast cancer) | 0.82 | [4] |

| Compound 119a | MCF-7 (breast cancer) | 0.72 | [4] |

| Compound 22 | MDA-MB-231 (breast cancer) | 5.44 ± 1.28 | [4] |

| Compound 9i | MDA-MB-231 (breast cancer) | 23.13 ± 1.29 | [4] |

| Barbigerone Derivative (0412) | H460 (lung cancer) | Not specified, but more active than barbigerone | [20] |

VI. Future Directions and Clinical Perspectives

The field of synthetic isoflavones is ripe with opportunities for further exploration. The development of derivatives with enhanced specificity for particular biological targets, such as specific kinase isoforms or estrogen receptor subtypes, holds immense promise for improving therapeutic efficacy and reducing off-target effects. While preclinical studies have been highly encouraging, the translation of these findings into the clinical setting remains a key objective. To date, most clinical trials have focused on soy-derived isoflavone mixtures.[2][15][31][32][33] Rigorous phase I and II clinical trials of promising synthetic isoflavone candidates are essential to evaluate their safety, pharmacokinetics, and preliminary efficacy in human subjects.

VII. Conclusion

Synthetic isoflavones represent a dynamic and promising class of molecules with a broad spectrum of potential biological activities. Through rational drug design and chemical synthesis, researchers are overcoming the limitations of natural isoflavones to create novel derivatives with enhanced potency and diversified mechanisms of action. This technical guide has provided a comprehensive overview of their anticancer, cardioprotective, bone-protective, anti-inflammatory, and neuroprotective properties, along with detailed methodologies for their evaluation. As our understanding of the intricate signaling pathways they modulate continues to deepen, and as more synthetic candidates advance into clinical investigation, the therapeutic potential of this versatile class of compounds is poised to make a significant impact on human health.

References

-

Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. (2024). ChemMedChem, e202400420. [Link]

-

Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. (2024). National Institutes of Health. [Link]

-

Isoflavone core structure and isoflavone analogues with potential anticancer activity. (2024). ResearchGate. [Link]

-

Evaluation of synthetic isoflavones on cell proliferation, estrogen receptor binding affinity, and apoptosis in human breast cancer cells. (2011). PubMed. [Link]

-

The Role of Genistein and Synthetic Derivatives of Isoflavone in Cancer Prevention and Therapy. (2006). Bentham Science. [Link]

-

Phase I Clinical Study of Soy Isoflavones in Healthy, Post-Menopausal Women. (2007). ClinicalTrials.gov. [Link]

-

Soy isoflavone extracts stimulate the growth of nude mouse xenografts bearing estrogen-dependent human breast cancer cells (MCF-7). (2014). PubMed. [Link]

-

Effects of a high daily dose of soy isoflavones on DNA damage, apoptosis, and estrogenic outcomes in healthy postmenopausal women: a phase I clinical trial. (2008). PubMed. [Link]

-

Cardiovascular Protective Effects of Synthetic Isoflavone Derivatives in Apolipoprotein E-Deficient Mice. (2003). Karger Publishers. [Link]

-

Deregulation of PI3K/Akt/mTOR Signaling Pathways by Isoflavones and Its Implication in Cancer Treatment. (2013). PubMed. [Link]

-

Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives. (2024). PubMed. [Link]

-

Phase I Clinical Study of Soy Isoflavones in Healthy, Post-Menopausal Women. (2005). ClinicalTrials.gov. [Link]

-

Phase I Clinical Study of Soy Isoflavones in Healthy, Post-Menopausal Women. (2007). ClinicalTrials.gov. [Link]

-

Neuroprotective effects of soy isoflavones on scopolamine-induced amnesia in mice. (2018). PubMed. [Link]

-

Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001). ResearchGate. [Link]

-

Effects of different doses of soy isoflavones on bone tissue of ovariectomized rats. (2016). PubMed. [Link]

-

Crystal structure of tubulin-barbigerone complex enables rational design of potent anticancer agents with isoflavone skeleton. (2023). PubMed. [Link]

-

Isoflavones: Anti-Inflammatory Benefit and Possible Caveats. (2016). National Institutes of Health. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2024). MDPI. [Link]

-

Effects of isoflavones on activation of the PI3K/FAK/Akt axis and regulation of migration in glial cells. (2024). ResearchGate. [Link]

-

The role of genistein and synthetic derivatives of isoflavone in cancer prevention and therapy. (2006). PubMed. [Link]

-

Isoflavones Potentials for the Treatment of Osteoporosis: An Update on In-vivo Studies. (2023). Journal of Lab Animal Research. [Link]

-

Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells. (2018). Spandidos Publications. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

Combined effect of soy isoflavones and vitamin D3 on bone loss in ovariectomized rats. (2012). PubMed. [Link]

-

Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers. [Link]

-

Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies. (2024). MDPI. [Link]

-

Isoflavone Supplements for Menopausal Women: A Systematic Review. (2019). National Institutes of Health. [Link]

-

Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice. (2015). National Institutes of Health. [Link]

-

Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice. (2018). ResearchGate. [Link]

-

Deregulation of PI3K/Akt/mTOR Signaling Pathways by Isoflavones and its Implication in Cancer Treatment. (2013). Bentham Science. [Link]

-

Effect of Isoflavones on Cardiovascular Health: Low But Not Out Either. (2012). National Institutes of Health. [Link]

-

The Role of Genistein and Synthetic Derivatives of Isoflavone in Cancer Prevention and Therapy. (2006). Bentham Science Publishers. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (2023). PubMed. [Link]

-

Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment. (2023). National Institutes of Health. [Link]

-

The IC 50 values (µM) of inhibition of tubulin polymerization. Data are.... (n.d.). ResearchGate. [Link]

-

Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (n.d.). ResearchGate. [Link]

-

Structures of synthetic isoflavone derivatives. (n.d.). ResearchGate. [Link]

-

Neuroprotective effects of soy isoflavones on chronic ethanol-induced dementia in male ICR mice. (2020). Royal Society of Chemistry. [Link]

-

Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. (2024). PubMed Central. [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). PubMed. [Link]

-

Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives. (2016). National Institutes of Health. [Link]

-

(PDF) Soy Isoflavones and Cardiovascular Disease Epidemiological, Clinical and -Omics Perspectives. (2012). ResearchGate. [Link]

-

Mouse-Derived Isograft (MDI) In Vivo Tumor Models I. Spontaneous sMDI Models: Characterization and Cancer Therapeutic Approaches. (2024). MDPI. [Link]

-

Implications of a Soy-Based Diet for Animal Models. (2021). Semantic Scholar. [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. [Link]

-

Exploring PI3K Isoform Selective Phytochemical Inhibitors: An In Silico Approach. (2024). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. karger.com [karger.com]

- 4. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Soy isoflavone extracts stimulate the growth of nude mouse xenografts bearing estrogen-dependent human breast cancer cells (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. thaiscience.info [thaiscience.info]

- 10. researchgate.net [researchgate.net]

- 11. jlar.rovedar.com [jlar.rovedar.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effects of a high daily dose of soy isoflavones on DNA damage, apoptosis, and estrogenic outcomes in healthy postmenopausal women: a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Soy Isoflavone Protects Myocardial Ischemia/Reperfusion Injury through Increasing Endothelial Nitric Oxide Synthase and Decreasing Oxidative Stress in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Crystal structure of tubulin-barbigerone complex enables rational design of potent anticancer agents with isoflavone skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of Isoflavones on Cardiovascular Health: Low But Not Out Either - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Comparative effect of soy protein, soy isoflavones, and 17beta-estradiol on bone metabolism in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. lines ic50 values: Topics by Science.gov [science.gov]

- 26. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Soy isoflavone extracts stimulate the growth of nude mouse xenografts bearing estrogen-dependent human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Effects of different doses of soy isoflavones on bone tissue of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Combined effect of soy isoflavones and vitamin D3 on bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effects of a high daily dose of soy isoflavones on DNA damage, apoptosis and estrogenic outcomes in healthy, postmenopausal women - a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Phase I Clinical Study of Soy Isoflavones in Healthy, Post-Menopausal Women | DecenTrialz [decentrialz.com]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to the In Silico Prediction of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one Bioactivity

Preamble: The Imperative of Predictive Pharmacology

Our subject, a member of the chromen-4-one family, possesses a privileged scaffold known for a wide array of pharmacological activities.[3][4][5] However, specific, in-depth bioactivity data for this particular derivative is not extensively documented. This guide, therefore, is not merely a recitation of known facts but an exposition of a robust, self-validating workflow to hypothesize, predict, and analyze its therapeutic potential from the ground up. We will dissect the causality behind each computational step, moving beyond a simple protocol to instill a deeper understanding of the integrated logic—from target identification to the dynamic simulation of molecular interactions.

Part I: Foundational Workflow - Ligand and Target Preparation

The fidelity of any in silico prediction hinges entirely on the quality of the initial inputs. This preparatory phase is the bedrock of the entire investigation, where meticulous attention to structural and chemical detail is paramount.

Ligand Characterization and Optimization

The first step is to obtain an accurate three-dimensional representation of 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one.

Protocol 1: Ligand Structure Acquisition and Preparation

-

Structure Retrieval: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of the molecule. The PubChem database is an authoritative source for this information (CID 5715241 for the 3-methoxyphenyl isomer provides a close starting point, though the 2-methoxyphenyl isomer requires specific generation).[6]

-

3D Structure Generation: Use a molecular editor such as Avogadro or ChemDraw to convert the 2D representation or SMILES string into a 3D structure.

-

Energy Minimization: This is a critical step to achieve a low-energy, sterically favorable conformation. Employ a force field like MMFF94 or UFF within the chosen software.

-

Causality: A molecule's bioactive conformation is typically a low-energy state. Starting with a minimized structure increases the efficiency and accuracy of subsequent docking calculations by reducing the conformational space that must be sampled.

-

-

File Format Conversion: Save the optimized structure in a format suitable for docking software, such as .mol2 or .pdb. Tools like Open Babel can be used for robust format conversion.

Hypothesis-Driven Target Identification

Without pre-existing experimental data, we must identify plausible biological targets. This is achieved by leveraging the principle of chemical similarity: compounds with similar structures often interact with similar proteins.

Protocol 2: Target Fishing Using Chemoinformatics

-

Database Selection: Utilize web-based platforms that predict protein targets from a small molecule's structure. SwissTargetPrediction is an excellent, freely accessible tool for this purpose.[7]

-

Prediction Execution: Submit the SMILES string of this compound to the server.

-

Target Analysis: The server will return a ranked list of probable protein targets based on a combination of 2D and 3D similarity to known active ligands. Analyze this list, prioritizing targets that are well-characterized and implicated in disease pathways (e.g., kinases, proteases, oxidoreductases), which are common targets for flavonoids.[8][9]

-

Target Selection for this Guide: Based on the common activities of flavonoids, we will select Xanthine Oxidase (XOD) as a representative target for demonstrating the workflow. XOD is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.

-

Protein Structure Retrieval: Download the 3D crystal structure of the chosen target from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1FIQ , which is a structure of bovine Xanthine Oxidase.

Receptor Structure Preparation

PDB files contain raw structural data that is not immediately ready for docking. They must be "cleaned" to ensure they are computationally tractable.